molecular formula C10H11NO B2440198 4-(Azetidin-1-yl)benzaldehyde CAS No. 353247-81-1

4-(Azetidin-1-yl)benzaldehyde

Cat. No.: B2440198
CAS No.: 353247-81-1
M. Wt: 161.204
InChI Key: HXDXHWQUDGABHT-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with an azetidine ring at the para position. This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. The presence of both the benzaldehyde and azetidine functionalities makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)benzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the benzaldehyde moiety. One common method includes the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 4-bromobenzaldehyde with azetidine in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Azetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 4-(Azetidin-1-yl)benzoic acid
  • 4-(Azetidin-1-yl)benzyl alcohol
  • 4-(Azetidin-1-yl)aniline

Comparison: 4-(Azetidin-1-yl)benzaldehyde is unique due to the presence of both the aldehyde and azetidine functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain one of these functional groups .

Properties

IUPAC Name

4-(azetidin-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-8-9-2-4-10(5-3-9)11-6-1-7-11/h2-5,8H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDXHWQUDGABHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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